

In-Depth Technical Guide: Crystal Structure Analysis of Hexaphenylcyclotrisiloxane

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Compound of Interest

Compound Name: *Hexaphenylcyclotrisiloxane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **hexaphenylcyclotrisiloxane**, a key organosilicon compound. The document outlines the crystallographic data, experimental protocols for its structural determination, and a visual representation of the analytical workflow and molecular structure.

Introduction

Hexaphenylcyclotrisiloxane ($C_{36}H_{30}O_3Si_3$) is a cyclic organosilicon compound with a six-membered ring composed of alternating silicon and oxygen atoms, with two phenyl groups attached to each silicon atom. Its rigid structure and thermal stability make it a subject of interest in materials science and as a building block for more complex supramolecular architectures. Understanding its precise three-dimensional structure is crucial for predicting its physical and chemical properties and for its application in various fields, including drug delivery and materials development. This guide focuses on the crystallographic analysis of the triclinic polymorph of **hexaphenylcyclotrisiloxane**.

Crystallographic Data

The crystal structure of the triclinic polymorph of **hexaphenylcyclotrisiloxane** has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below. This information is sourced from the Cambridge Crystallographic Data Centre

(CCDC) deposition number 130352 and the corresponding publication by Braga, Grepioni, and Maini (1998) in Acta Crystallographica Section C: Crystal Structure Communications.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₃₆ H ₃₀ O ₃ Si ₃
Formula Weight	594.86
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a (Å)	10.328(2)
b (Å)	10.878(3)
c (Å)	14.345(4)
α (°)	89.92(2)
β (°)	85.03(2)
γ (°)	75.98(2)
Volume (Å ³)	1554.2(7)
Z	2
Calculated Density (Mg/m ³)	1.270
Absorption Coefficient (mm ⁻¹)	0.198
F(000)	624
Data Collection	
Diffractometer	Enraf-Nonius CAD-4
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature (K)	293(2)
θ range for data collection (°)	2.03 to 24.97
Refinement	
Refinement method	Full-matrix least-squares on F ²

Data / restraints / parameters	5455 / 0 / 379
Goodness-of-fit on F^2	1.045
Final R indices [$I > 2\sigma(I)$]	R1 = 0.0466, wR2 = 0.1265
R indices (all data)	R1 = 0.0596, wR2 = 0.1360
Largest diff. peak and hole ($e.\text{\AA}^{-3}$)	0.354 and -0.311

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
Si(1)-O(1)	1.637(2)
Si(1)-O(3)	1.640(2)
Si(2)-O(1)	1.638(2)
Si(2)-O(2)	1.636(2)
Si(3)-O(2)	1.638(2)
Si(3)-O(3)	1.636(2)
Si(1)-C(1)	1.857(3)
Si(1)-C(7)	1.860(3)
Si(2)-C(13)	1.858(3)
Si(2)-C(19)	1.859(3)
Si(3)-C(25)	1.858(3)
Si(3)-C(31)	1.859(3)

Table 3: Selected Bond Angles (°)

Angle	Degree (°)
O(1)-Si(1)-O(3)	108.33(11)
O(1)-Si(2)-O(2)	108.43(11)
O(2)-Si(3)-O(3)	108.41(11)
Si(1)-O(1)-Si(2)	132.55(13)
Si(2)-O(2)-Si(3)	132.41(13)
Si(3)-O(3)-Si(1)	132.65(13)
C(1)-Si(1)-C(7)	109.15(14)
C(13)-Si(2)-C(19)	109.24(14)
C(25)-Si(3)-C(31)	109.18(14)

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and crystal structure determination of **hexaphenylcyclotrisiloxane**.

Synthesis and Crystallization

Single crystals of the triclinic polymorph of **hexaphenylcyclotrisiloxane** suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound in a mixture of dichloromethane and methanol.

- **Dissolution:** A sample of **hexaphenylcyclotrisiloxane** is dissolved in a minimal amount of dichloromethane at room temperature.
- **Addition of Anti-solvent:** Methanol is slowly added to the solution until the first sign of turbidity is observed.
- **Clarification:** A small amount of dichloromethane is added to redissolve the precipitate and obtain a clear solution.

- **Slow Evaporation:** The vial containing the solution is loosely capped to allow for slow evaporation of the solvent mixture over several days at ambient temperature.
- **Crystal Harvesting:** Colorless, prismatic crystals are harvested from the vial for subsequent analysis.

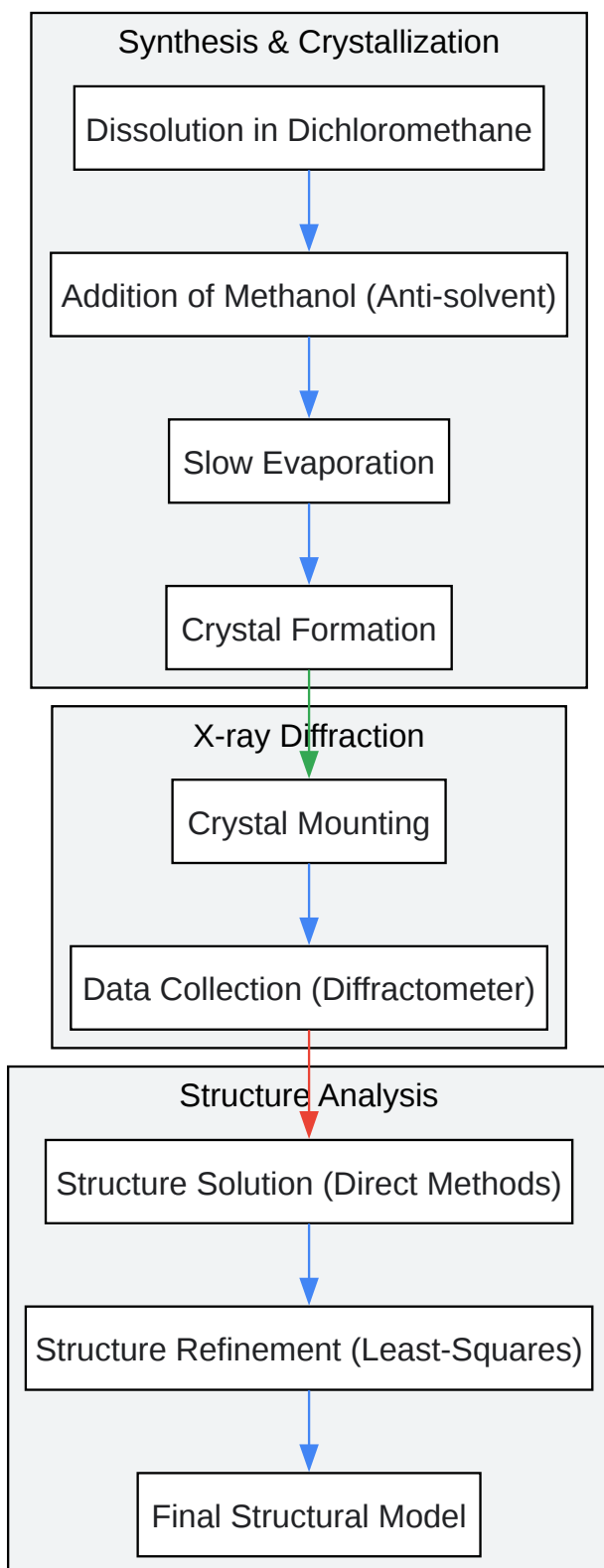
Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.

- **Crystal Mounting:** A suitable single crystal was selected and mounted on a glass fiber using an appropriate adhesive.
- **Data Collection:** The mounted crystal was placed on an Enraf-Nonius CAD-4 diffractometer. Data were collected at 293(2) K using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). A total of 5455 unique reflections were collected.
- **Structure Solution and Refinement:** The structure was solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELXL-97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the workflow of the crystal structure analysis and the molecular structure of **hexaphenylcyclotrisiloxane**.



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Crystal structure analysis workflow.

Molecular structure of **hexaphenylcyclotrisiloxane**.

Conclusion

This guide has provided a detailed technical overview of the crystal structure analysis of the triclinic polymorph of **hexaphenylcyclotrisiloxane**. The presented crystallographic data offers precise insights into the molecular geometry, including key bond lengths and angles. The outlined experimental protocols serve as a valuable reference for researchers working on the synthesis and characterization of similar organosilicon compounds. The visualizations provide a clear summary of the analytical workflow and the resulting molecular structure, aiding in the understanding of this important compound.

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